Butyl mandelate

Description

Properties

IUPAC Name |

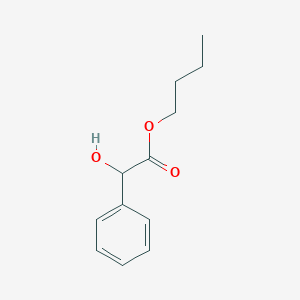

butyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVXFMSPNHAPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316870 | |

| Record name | Butyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-02-4 | |

| Record name | Butyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Butyl mandelate?

An In-depth Technical Guide to the Chemical Structure of Butyl Mandelate

Introduction

This compound is an organic compound of significant interest in synthetic chemistry and materials science. As the butyl ester of mandelic acid, it belongs to the class of alpha-hydroxy esters, molecules that feature both hydroxyl and ester functional groups. This unique structural arrangement, which includes a chiral center, makes this compound a valuable chiral building block and a precursor for more complex molecular architectures. Its applications range from being a key intermediate in the synthesis of pharmaceuticals to a component in the development of specialized materials like ionic liquids.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the chemical structure of this compound, grounded in its physicochemical properties, synthesis methodologies, and modern analytical characterization techniques. By explaining the causality behind experimental choices and validating claims with authoritative references, this document aims to deliver field-proven insights into the core nature of this versatile compound.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its precise identity and structural characteristics. This compound is systematically known as butyl 2-hydroxy-2-phenylacetate.[1][2] Its core structure consists of a mandelic acid backbone esterified with a butanol moiety.

Key Identifiers and Properties:

| Identifier | Value | Source(s) |

| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1][2] |

| Synonyms | n-Butyl Mandelate, butyl hydroxy(phenyl)acetate | [3][4] |

| CAS Number | 14007-02-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |

| Molecular Weight | 208.25 g/mol | [1] |

| InChI Key | QLVXFMSPNHAPMO-UHFFFAOYSA-N | [3] |

Structural Analysis:

The chemical structure of this compound is characterized by several key features:

-

Ester Group (-COO-): The carboxyl group of mandelic acid is connected to the butyl group via an ester linkage. This functional group is central to its reactivity and chemical properties.

-

Hydroxyl Group (-OH): The presence of a secondary alcohol group on the alpha-carbon (the carbon adjacent to the carbonyl) makes it an alpha-hydroxy ester. This group is a key site for hydrogen bonding and further chemical modification.

-

Phenyl Group (-C₆H₅): An aromatic phenyl ring is attached to the alpha-carbon, contributing to the molecule's overall hydrophobicity and influencing its spectroscopic properties.

-

Butyl Group (-C₄H₉): The four-carbon alkyl chain from butanol forms the ester.

-

Chiral Center: The alpha-carbon, bonded to the hydroxyl group, the phenyl group, the carbonyl group, and a hydrogen atom, is a stereocenter. Consequently, this compound can exist as two distinct enantiomers, (R)-Butyl mandelate and (S)-Butyl mandelate, or as a racemic mixture of both. This chirality is critical in pharmaceutical applications where stereoisomers can exhibit vastly different biological activities.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Part 2: Synthesis of this compound via Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification.[5][6] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (mandelic acid) with an alcohol (n-butanol).[5][7]

Reaction Principle and Mechanism:

The Fischer esterification is an equilibrium-controlled process.[6][7] The reaction is driven to completion by either using an excess of one reactant (typically the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[6] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[7]

The mechanism proceeds through several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of mandelic acid.

-

Nucleophilic Attack: The alcohol (n-butanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: Water is eliminated, and the carbonyl group is reformed by deprotonation, yielding the ester product.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a laboratory-scale synthesis.

Materials:

-

Mandelic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine mandelic acid (1 equivalent) and n-butanol (3-4 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approximately 5 drops) to the mixture.[5]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 60-90 minutes.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Add 50 mL of cold water and 50 mL of diethyl ether. Shake gently and separate the layers.

-

Washing: Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether and excess n-butanol) using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Synthesis Workflow Diagram:

Sources

- 1. This compound | C12H16O3 | CID 85668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 14007-02-4 | NA [chemicea.com]

- 3. n-Butyl Mandelate | 14007-02-4 [sigmaaldrich.com]

- 4. 14007-02-4 this compound - CAS数据库 [cheman.chemnet.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties and Applications of Butyl Mandelate

Abstract

Butyl mandelate (CAS No: 14007-02-4), the butyl ester of mandelic acid, is a chiral α-hydroxy acid ester of significant interest in the pharmaceutical and cosmetic industries. Its structure combines a hydrophobic butyl group and a phenyl ring with a chiral hydroxyl center, bestowing it with unique solubility characteristics and making it a valuable intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its primary applications. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Identity and Significance

This compound, systematically named butyl 2-hydroxy-2-phenylacetate, is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] As a derivative of mandelic acid, it belongs to the family of alpha-hydroxy acids (AHAs), which are widely recognized for their use in dermatological and cosmetic formulations.[2] The central significance of this compound lies in its chiral nature. The α-carbon, bonded to the hydroxyl group, is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-butyl mandelate and (S)-butyl mandelate. The stereochemistry of this center is critical in pharmaceutical applications, where often only one enantiomer exhibits the desired biological activity.

Physical and Spectroscopic Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in various solvents, its stability under different conditions, and the analytical methods suitable for its characterization.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for process design, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 14007-02-4 | [1][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][4] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1][3] |

| Appearance | Colorless oil/liquid (Expected) | General Ester Properties |

| Boiling Point | ~250-260 °C (estimated) | [5][6] |

| Flash Point | 128.3 °C | [7] |

| Density | ~1.1 g/cm³ (estimated) | [5][6] |

| XLogP3 | 2.4 | [1] |

| Storage Temperature | 2-8 °C |

Solubility Profile

Understanding the solubility of this compound is critical for reaction engineering, extraction, and formulation. Based on its structure—containing both polar (hydroxyl, ester) and non-polar (phenyl, butyl) moieties—it exhibits miscibility with a range of organic solvents.

| Solvent | Solubility | Rationale / Source(s) |

| Water | Low to Insoluble | The hydrophobic butyl and phenyl groups dominate.[8] |

| Ethanol, Methanol | Soluble | The hydroxyl group facilitates hydrogen bonding.[9] |

| Acetone, Ethyl Acetate | Soluble | Good polarity match for ester functional groups.[9] |

| Chloroform, Dichloromethane | Soluble | Common organic solvents for moderately polar compounds. |

| Toluene, Hexane | Soluble | The non-polar aromatic ring and alkyl chain enhance solubility. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" for the identification and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments.

-

Aromatic Protons (C₆H₅-) : A multiplet in the range of δ 7.2-7.5 ppm.[10]

-

Methine Proton (-CH(OH)-) : A singlet or doublet around δ 5.1 ppm. The coupling may be observed with the hydroxyl proton if not exchanged with D₂O.

-

Hydroxyl Proton (-OH) : A broad singlet, variable position (typically δ 3-4 ppm), which disappears upon D₂O exchange.

-

Ester Methylene Protons (-O-CH₂-) : A triplet around δ 4.2 ppm.[11][12]

-

Butyl Chain Protons (-CH₂-CH₂-CH₃) : Multiplets between δ 0.9 and 1.7 ppm.

-

Terminal Methyl Proton (-CH₃) : A triplet around δ 0.9 ppm.

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides information on the carbon skeleton.

-

Carbonyl Carbon (C=O) : A signal in the range of δ 170-175 ppm.[10]

-

Aromatic Carbons (C₆H₅-) : Multiple signals between δ 125-140 ppm.[10]

-

Methine Carbon (-CH(OH)-) : A signal around δ 70-75 ppm.

-

Ester Methylene Carbon (-O-CH₂-) : A signal around δ 65-70 ppm.[11]

-

Butyl Chain Carbons : Signals in the aliphatic region, δ 13-35 ppm.[11]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

-

O-H Stretch : A broad band around 3400-3500 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic) : Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹.

-

C=O Stretch (Ester) : A strong, sharp peak around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester) : A strong peak in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Electron Ionization (EI) MS would show the molecular ion peak [M]⁺ at m/z = 208. Key fragmentation patterns would include the loss of the butoxy group, the butyl group, and cleavage adjacent to the carbonyl group, providing structural confirmation.[13][14]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester and secondary alcohol functional groups.

Synthesis Pathway: Fischer Esterification

A standard and robust method for preparing this compound is the Fischer esterification of mandelic acid with n-butanol, catalyzed by a strong acid like sulfuric acid. The reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, followed by the elimination of water.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add mandelic acid (1.0 eq), n-butanol (3.0-5.0 eq, serves as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Key Chemical Reactions

-

Hydrolysis: As an ester, this compound can be hydrolyzed back to mandelic acid and n-butanol. This reaction can be catalyzed by either acid or base.[15]

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[15]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the carboxylate salt of mandelic acid is formed, which is deprotonated and unreactive towards the alcohol. This is a common method for quantitative conversion.[15] The reaction proceeds via a tetrahedral intermediate.[16]

-

-

Enzyme-Catalyzed Hydrolysis: Lipases can be used for the enantioselective hydrolysis of racemic this compound, a key strategy for producing enantiomerically pure mandelic acid or the remaining ester.[17][18]

Stability and Storage Recommendations

This compound is chemically stable under normal conditions.[19] However, to prevent slow hydrolysis, it should be stored in a tightly sealed container away from moisture. To maintain its chemical integrity, especially for high-purity applications, storage at a cool temperature (2-8 °C) is recommended. It should be kept away from strong acids, strong bases, and strong oxidizing agents.[19]

Analytical Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its use in regulated industries.

Chromatographic Purity Assessment

Protocol: Chiral HPLC for Enantiomeric Purity

The separation of (R)- and (S)-butyl mandelate is best achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this class of compounds.

-

Column Selection: Choose a suitable chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). The ratio (e.g., 90:10 Hexane:IPA) is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (due to the phenyl group).

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Applications in Research and Industry

The utility of this compound stems from the properties of its parent molecule, mandelic acid, and its utility as a chiral building block.

-

Cosmetic and Dermatological Formulations: As an alpha-hydroxy acid ester, this compound can be used in skincare products. The larger butyl group increases its lipophilicity compared to mandelic acid, which can enhance its penetration into the skin. Mandelic acid itself is known for its antibacterial properties and its use in treating acne and hyperpigmentation.[2]

-

Chiral Intermediate in Pharmaceutical Synthesis: Enantiomerically pure forms of this compound serve as valuable chiral building blocks. The hydroxyl and ester groups provide handles for further chemical modification, allowing for the construction of more complex, stereochemically defined active pharmaceutical ingredients (APIs).[20]

-

Flavor and Fragrance: Esters of mandelic acid can possess pleasant aromas and may find use as components in fragrance compositions.

Safety and Handling

While this compound has not been extensively profiled for toxicity, its safety can be inferred from related esters like butyl acetate. It should be handled in accordance with good industrial hygiene and safety practices.[19]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[19] Keep away from heat, sparks, and open flames, as it is a combustible liquid.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

-

First Aid:

Conclusion

This compound is a multifunctional chemical entity whose value is derived from its unique combination of chirality, lipophilicity, and the reactivity of its ester and hydroxyl groups. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective synthesis, purification, and application. From its role as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals to its potential use in advanced cosmetic formulations, this compound represents a versatile platform molecule for chemical innovation. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85668, this compound. Retrieved from [Link][1]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][10]

-

CAS Database. (n.d.). 14007-02-4 this compound. Retrieved from [Link][22]

-

Çakmak, G., et al. (2021). The enantioselective hydrolysis reaction of racemic this compound. ResearchGate. Retrieved from [Link][17]

-

Mol-Instincts. (n.d.). Diethyl butylmalonate. Retrieved from [Link][23]

-

Xiao, H., Liu, J., & Li, Z. (1993). Catalysis of the hydrolysis of ethyl mandelate and esterification of alpha-bromopropionic acid by lipase in microemulsions. PubMed. Retrieved from [Link][18]

-

Cakó Bagány, N., et al. (2024). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PMC. Retrieved from [Link][2][24]

-

Anatech Ltd. (2023). Safety data sheet - mono-Butyl phthalate. Retrieved from [Link][25]

-

Li, J. B., & Li, Y. K. (1976). Gas Chromatography-Mass Spectrometry of Some Biologically Important Short Chain Acid Butyl Esters. PubMed. Retrieved from [Link][13]

-

Peraka, S., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Retrieved from [Link][26]

-

University of Colorado Boulder. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link][11]

-

Molbase. (n.d.). N-Butyl mandelate. Retrieved from [Link][7]

-

Journal of Chemical & Engineering Data. (2010). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Retrieved from [Link][27]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link][28]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][12]

-

Vastani. (n.d.). Material Safety Data Sheet Butyl acetate. Retrieved from [Link][29]

-

NIST. (n.d.). Mandelic acid, 2TBDMS derivative. Retrieved from [Link][30]

-

ResearchGate. (2019). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. Retrieved from [Link][9]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link][14]

-

Rossi, R. H., et al. (n.d.). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. Arkivoc. Retrieved from [Link][16]

-

Chemsrc. (n.d.). (±)-methyl mandelate. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link][15]

-

MDPI. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Retrieved from [Link][20]

Sources

- 1. This compound | C12H16O3 | CID 85668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 14007-02-4 | NA [chemicea.com]

- 4. Buy Online CAS Number 14007-02-4 - TRC - n-Butyl Mandelate | LGC Standards [lgcstandards.com]

- 5. ETHYL MANDELATE | 774-40-3 [chemicalbook.com]

- 6. (±)-methyl mandelate | CAS#:4358-87-6 | Chemsrc [chemsrc.com]

- 7. 14007-02-4_N-Butyl mandelateCAS号:14007-02-4_N-Butyl mandelate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. DL-Mandelic acid CAS#: 611-72-3 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Gas chromatography-mass spectrometry of some biologically important short chain acid butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ccsenet.org [ccsenet.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. researchgate.net [researchgate.net]

- 18. Catalysis of the hydrolysis of ethyl mandelate and esterification of alpha-bromopropionic acid by lipase in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.fr [fishersci.fr]

- 20. mdpi.com [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. 14007-02-4 this compound - CAS数据库 [cheman.chemnet.com]

- 23. Page loading... [wap.guidechem.com]

- 24. mdpi.com [mdpi.com]

- 25. bg.cpachem.com [bg.cpachem.com]

- 26. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 27. researchgate.net [researchgate.net]

- 28. utsouthwestern.edu [utsouthwestern.edu]

- 29. vastanichem.com [vastanichem.com]

- 30. Mandelic acid, 2TBDMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to Butyl Mandelate (CAS: 14007-02-4)

This technical guide provides a comprehensive overview of Butyl mandelate, a significant ester of mandelic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its relevance as a chiral building block in pharmaceutical sciences. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding.

Introduction: The Chemical Identity and Significance of this compound

This compound (IUPAC name: butyl 2-hydroxy-2-phenylacetate) is an organic compound belonging to the alpha-hydroxy acid ester family.[1][2] As a derivative of mandelic acid, it possesses a chiral center at the alpha-carbon, making it a valuable synthon in asymmetric synthesis. Mandelic acid and its derivatives are widely employed in the pharmaceutical industry for the synthesis of various chiral drugs, including semisynthetic penicillins and cephalosporins, and as resolving agents for racemic mixtures of alcohols and amines.[3] The butyl ester modification alters the compound's polarity and solubility, influencing its reactivity and potential applications in organic synthesis and as a specialty chemical.

Core Physicochemical Properties

A summary of this compound's key properties is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 14007-02-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [1][4] |

| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1] |

| Synonyms | Butyl hydroxy(phenyl)acetate | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves treating mandelic acid with an excess of n-butanol.[5] The use of excess alcohol serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle.[5][6]

Rationale for Experimental Choices

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the mandelic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of n-butanol.[5]

-

Reaction Conditions: Heating the reaction mixture is necessary to overcome the activation energy of the reaction. The use of a Dean-Stark apparatus or a similar setup to remove water as it is formed is a critical technique to drive the equilibrium towards the formation of the ester and achieve a high conversion rate.[6]

-

Work-up Procedure: The post-reaction work-up is designed to remove the acid catalyst, unreacted mandelic acid, and excess butanol. A weak base, like sodium bicarbonate solution, is used to neutralize the acid catalyst without causing significant hydrolysis of the newly formed ester. Subsequent washing with water and brine removes water-soluble impurities and salts.

Experimental Workflow Diagram

Caption: Fischer-Speier esterification workflow for this compound.

Detailed Step-by-Step Protocol

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-mandelic acid (1.0 eq), n-butanol (5.0 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, co-distilling with the butanol. Continue the reflux until no more water is collected, indicating the reaction has reached completion (typically 4-8 hours).

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's architecture.[7][8]

Data Interpretation Logic

The interpretation of spectroscopic data relies on correlating specific signals or absorption bands with the molecule's functional groups and atomic connectivity.[9] For this compound, we anticipate characteristic signals for the phenyl ring, the ester functionality, the hydroxyl group, and the butyl chain.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal / Peak | Rationale |

| ¹H NMR | Aromatic (C₆H₅) | δ 7.2–7.5 ppm (multiplet, 5H) | Protons on the phenyl ring.[10] |

| Methine (CH-OH) | δ 5.1 ppm (singlet, 1H) | The proton on the chiral carbon adjacent to the hydroxyl and phenyl groups. | |

| Hydroxyl (OH) | δ 3.0-4.0 ppm (broad singlet, 1H) | A broad, exchangeable proton signal. | |

| Methylene (O-CH₂) | δ 4.2 ppm (triplet, 2H) | Protons on the carbon adjacent to the ester oxygen, split by the neighboring CH₂. | |

| Methylene (CH₂) | δ 1.6 ppm (multiplet, 2H) | Protons on the second carbon of the butyl chain. | |

| Methylene (CH₂) | δ 1.4 ppm (multiplet, 2H) | Protons on the third carbon of the butyl chain. | |

| Methyl (CH₃) | δ 0.9 ppm (triplet, 3H) | Terminal methyl group protons, split by the neighboring CH₂. | |

| ¹³C NMR | Carbonyl (C=O) | δ ~175 ppm | Characteristic chemical shift for an ester carbonyl carbon. |

| Aromatic (C₆H₅) | δ 125-140 ppm | Multiple signals for the carbons of the phenyl ring. | |

| Methine (C-OH) | δ ~73 ppm | The chiral carbon atom. | |

| Methylene (O-CH₂) | δ ~66 ppm | The carbon adjacent to the ester oxygen. | |

| Butyl Chain (CH₂) | δ ~30, 19 ppm | The remaining methylene carbons of the butyl group. | |

| Methyl (CH₃) | δ ~14 ppm | The terminal methyl carbon. | |

| IR Spec. | Hydroxyl (O-H) | ~3450 cm⁻¹ (broad) | O-H stretching vibration, broadened by hydrogen bonding.[10] |

| Aromatic (C-H) | ~3030 cm⁻¹ | C-H stretching for sp² hybridized carbons. | |

| Aliphatic (C-H) | 2870-2960 cm⁻¹ | C-H stretching for sp³ hybridized carbons of the butyl chain. | |

| Carbonyl (C=O) | ~1740 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an ester carbonyl stretch.[10] | |

| Phenyl (C=C) | ~1600, 1495 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 208 | Corresponds to the molecular weight of this compound. |

| Key Fragments | m/z = 151, 107, 77 | Fragmentation patterns corresponding to loss of the butoxy group, loss of the butoxycarbonyl group (leaving [C₆H₅CHOH]⁺), and the phenyl cation [C₆H₅]⁺. |

Applications in Research and Drug Development

As a chiral molecule, this compound is a valuable intermediate in synthetic organic chemistry. Its primary utility lies in its relationship with mandelic acid, a cornerstone chiral auxiliary.

Chiral Resolution and Asymmetric Synthesis

Enantiomerically pure mandelic acid and its derivatives are critical for producing single-enantiomer drugs.[3] The separation of racemic mandelic acid esters, including this compound, can be achieved using chiral chromatography techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), often based on cyclodextrins or immobilized polysaccharides, are effective for resolving the (R)- and (S)-enantiomers.[3][11][12]

The underlying principle for this separation is the "three-point interaction model," where one enantiomer forms a more stable diastereomeric complex with the chiral selector through at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, inclusion), resulting in different retention times.[11][12]

Logical Flow of Chiral Separation

Caption: Conceptual workflow for the chiral separation of this compound.

Role as a Precursor and Intermediate

While direct therapeutic applications of this compound are not widely documented, its structural motif is relevant. The mandelate structure is found in pharmaceuticals like methenamine mandelate, a urinary tract antiseptic where the mandelic acid component helps maintain an acidic urine pH, crucial for the activation of methenamine to formaldehyde.[13][14][15] this compound can serve as a protected or modified form of mandelic acid in multi-step syntheses, where the butyl group can be later removed via hydrolysis to reveal the carboxylic acid for further functionalization.

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance or mixture.[16] However, as with all laboratory chemicals, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[16]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 2-8°C.[4][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[16]

Conclusion

This compound (CAS 14007-02-4) is a chemically significant ester whose value is intrinsically linked to the chirality and synthetic utility of its parent compound, mandelic acid. This guide has provided a technical framework for its synthesis via Fischer esterification, outlined its expected spectroscopic characteristics, and discussed its role as a chiral intermediate in pharmaceutical research. The protocols and data presented herein are intended to equip scientists with the foundational knowledge required for the effective synthesis, characterization, and application of this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85668, this compound. Retrieved from [Link].

-

Palfi, M., et al. (2021). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 26(16), 4992. Available at: [Link].

-

Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 77(9), 1225-1234. Available at: [Link].

-

Palfi, M., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules, 28(20), 7041. Available at: [Link].

-

Chou, C.-C., et al. (2009). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Brazilian Chemical Society, 20, 1104-1110. Available at: [Link].

-

Chou, C.-C., et al. (2009). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. Available at: [Link].

-

Cakó Bagány, N., et al. (2024). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link].

-

Chem-Supply. N-Butyl mandelate. Retrieved from [Link].

-

Cakó Bagány, N., et al. (2024). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. MDPI. Available at: [Link].

-

Cakó Bagány, N., et al. (2024). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PubMed. Available at: [Link].

-

Yildiz, Z., & Çalimli, A. (2017). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 11(7), 594-597. Available at: [Link].

- Google Patents. (1981). US4259521A - Process for resolving DL-mandelic acid.

-

Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link].

-

It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link].

-

Generic Drugs. (2024). Clinical Profile of Methenamine Mandelate 500mg Tablets. Retrieved from [Link].

-

McKenzie, A. (1904). The esterification of r-mandelic acid by menthol and borneol. Journal of the Chemical Society, Transactions, 85, 378-392. Available at: [Link].

-

Gleckman, R., et al. (1979). Drug therapy reviews: methenamine mandelate and methenamine hippurate. American Journal of Hospital Pharmacy, 36(11), 1509-1512. Available at: [Link].

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link].

-

Hegeman, G. D. (1966). Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida. Journal of Bacteriology, 91(3), 1140-1154. Available at: [Link].

-

UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link].

-

ResearchGate. Methenamine Mandelate and Methenamine Hippurate. Retrieved from [Link].

-

Wikipedia. (2024). Methenamine. Retrieved from [Link].

Sources

- 1. This compound | C12H16O3 | CID 85668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 14007-02-4 | NA [chemicea.com]

- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-Butyl Mandelate | 14007-02-4 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. isites.info [isites.info]

- 7. lehigh.edu [lehigh.edu]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride (101756-56-3) for sale [vulcanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. Drug therapy reviews: methenamine mandelate and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

Molecular weight of n-Butyl mandelate.

An In-Depth Technical Guide to the Molecular Weight of n-Butyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of n-butyl mandelate, a key chemical intermediate. We delve into both the theoretical calculation and the advanced experimental techniques used for its precise determination. This document is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not only procedural outlines but also the underlying scientific principles that ensure data integrity and reliability. We will explore high-precision methods such as mass spectrometry and elemental analysis, providing field-proven insights into experimental design and data interpretation.

Introduction to n-Butyl Mandelate

n-Butyl mandelate (Figure 1) is the n-butyl ester of mandelic acid. It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. An accurate and confirmed molecular weight is a critical parameter that underpins all stoichiometric calculations, ensures the purity of the compound, and is a fundamental component of its analytical characterization required for regulatory submissions.

Figure 1: Chemical Structure of n-Butyl Mandelate

Caption: 2D representation of the n-Butyl mandelate molecule.

Physicochemical Properties

A summary of the key physicochemical properties of n-butyl mandelate is provided in Table 1. The molecular weight is a cornerstone of its chemical identity.

Table 1: Physicochemical Properties of n-Butyl Mandelate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [PubChem][1] |

| Molecular Weight | 208.25 g/mol | [PubChem][1], [Sigma-Aldrich][2] |

| CAS Number | 14007-02-4 | [Sigma-Aldrich][3] |

| Appearance | Colorless liquid | [CymitQuimica][4] |

| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [PubChem][1] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is a foundational calculation derived from its molecular formula and the atomic weights of its constituent elements as provided by the Periodic Table.[5][6] This calculation is a critical first step in the characterization of any chemical entity.

The molecular formula for n-butyl mandelate is C₁₂H₁₆O₃. The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.[7]

Table 2: Atomic Weight Contributions

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 208.257 |

The theoretically calculated molecular weight of n-butyl mandelate is 208.257 g/mol . This value serves as a benchmark for comparison with experimentally determined values.

Experimental Determination of Molecular Weight

Experimental verification of the molecular weight is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the primary analytical techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is the most direct method for determining the molecular weight of a compound. For a singly charged molecular ion, the m/z value is equivalent to the molecular weight.

In a typical mass spectrometry experiment, the analyte is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.

GC-MS is a robust technique for the analysis of volatile compounds like n-butyl mandelate. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

Caption: Workflow for GC-MS analysis of n-Butyl Mandelate.

-

Sample Preparation: Prepare a dilute solution of n-butyl mandelate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation. An example program could be: start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The instrument will automatically perform the separation, ionization, and detection.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to n-butyl mandelate.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺). For n-butyl mandelate, this should appear at an m/z of approximately 208. The presence of this peak confirms the molecular weight.[9]

-

Analyze the fragmentation pattern to further confirm the structure. Common fragments for esters include the loss of the alkoxy group and McLafferty rearrangement products.[10][11]

-

Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, determines the mass percentages of these elements in a compound.[3] This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[2][12]

A precisely weighed sample of the organic compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are passed through a series of detectors that measure their quantities. From these measurements, the percentage of each element in the original sample is calculated.

Sources

- 1. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 3. azom.com [azom.com]

- 4. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]

- 5. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 6. youtube.com [youtube.com]

- 7. blogshewrote.org [blogshewrote.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdx.cat [tdx.cat]

- 11. caymanchem.com [caymanchem.com]

- 12. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

Chiral Crossroads: A Technical Guide to the Enantioselective Biological Activity of Butyl Mandelate

Foreword: The Imperative of Chirality in Drug Discovery

In the intricate landscape of molecular biology, the three-dimensional architecture of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. This principle is a cornerstone of modern pharmacology and toxicology. This guide delves into the stereoselective biological activities of the (R)- and (S)-enantiomers of butyl mandelate, an ester of the alpha-hydroxy acid, mandelic acid. While direct and extensive research on this compound enantiomers is emerging, this document synthesizes foundational knowledge from studies on mandelic acid and its derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthesis, chiral separation, and differential biological activities of these enantiomers, supported by detailed experimental protocols and mechanistic insights.

The Chemical Biology of Mandelic Acid Esters: A Structural Overview

Mandelic acid is an aromatic alpha-hydroxy acid with a chiral center at the carbon atom bonded to the hydroxyl and carboxyl groups. Esterification of the carboxyl group with butanol yields this compound, retaining the chirality of the parent molecule. The butyl group increases the lipophilicity of the molecule compared to mandelic acid, which can enhance its ability to penetrate biological membranes.[1][2] This modification is crucial as it can modulate the bioavailability and, consequently, the biological activity of the compound.

The differential interaction of the (R)- and (S)-enantiomers with chiral biological macromolecules, such as enzymes and receptors, is the basis for their distinct pharmacological profiles.[3] (R)-mandelic acid derivatives are recognized as precursors for semi-synthetic antibiotics like penicillin and cephalosporins, as well as for anti-obesity and anticancer drugs.[3] Conversely, (S)-mandelic acid and its derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Synthesis and Chiral Separation of this compound Enantiomers

The evaluation of the distinct biological activities of this compound enantiomers necessitates their preparation in high enantiomeric purity. This is typically achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Chemoenzymatic Synthesis: A Strategy for Enantiopurity

A highly effective method for obtaining enantiopure mandelate esters is through enzyme-catalyzed kinetic resolution. Lipases are commonly employed for their ability to stereoselectively catalyze the hydrolysis or transesterification of esters.

dot

Sources

An In-depth Technical Guide to Butyl Mandelate: Synthesis, Characterization, and Applications

Introduction: The Versatility of an α-Hydroxy Ester

Butyl mandelate (butyl 2-hydroxy-2-phenylacetate) is an organic ester derived from mandelic acid, a well-known alpha-hydroxy acid (AHA). Its structure, featuring a chiral center, a hydroxyl group, a phenyl ring, and an ester moiety, makes it a molecule of significant interest in diverse scientific fields. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its characterization and emerging applications, designed for researchers and professionals in drug development and chemical synthesis.

The core structure combines the bioactive properties of the mandelate group with the physicochemical characteristics imparted by the butyl ester chain. Mandelic acid and its derivatives are recognized for their low toxicity and potent antimicrobial effects against a range of microorganisms, including Staphylococcus aureus and Escherichia coli.[1] This inherent biological activity makes this compound a compelling candidate for applications in pharmaceuticals and cosmetics. Furthermore, as an ester, it serves as a valuable intermediate and building block in organic synthesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application. This compound is a colorless liquid with properties that influence its behavior as a solvent and in reaction media.

| Property | Value | Source |

| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [2][3] |

| CAS Number | 14007-02-4 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: Methodologies and Rationale

The synthesis of this compound can be achieved through several routes, with the choice of method depending on desired yield, purity, enantioselectivity, and environmental considerations. The two primary approaches are classical acid-catalyzed esterification and modern biocatalytic methods.

Fischer-Speier Esterification: The Classical Approach

This is the traditional and most direct method for producing esters. It involves the reaction of a carboxylic acid (mandelic acid) with an alcohol (n-butanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Causality and Experimental Choices:

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the mandelic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol/Water Removal: The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved by using an excess of the alcohol (n-butanol) or by removing the water formed during the reaction using a Dean-Stark apparatus.

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Experimental Protocol:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

Reagents: To the flask, add mandelic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent such as toluene to azeotropically remove water.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Lipase-Catalyzed Synthesis: A Green Chemistry Approach

Biocatalysis using enzymes like lipases offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[4] Lipases can catalyze esterification reactions under mild conditions, often with high enantio- and regioselectivity.[4] This is particularly valuable for a chiral molecule like this compound, where the synthesis of a single enantiomer may be desired.[5][6]

Causality and Experimental Choices:

-

Enzyme Choice: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are commonly used due to their stability in organic solvents and broad substrate specificity.[4][5]

-

Solvent System: Non-aqueous or solvent-free systems are preferred to shift the equilibrium towards synthesis rather than hydrolysis.[7] The choice of organic solvent can influence enzyme activity and stability.

-

Water Activity: Controlling the amount of water in the system is critical. While some water is necessary for enzyme function, excess water will promote the reverse reaction (hydrolysis). Molecular sieves are often added to remove the water produced during esterification.

-

Temperature: Enzymatic reactions are sensitive to temperature. The optimal temperature balances reaction rate with enzyme stability, typically in the range of 40-60°C for many lipases.[8]

Caption: Lipase-Catalyzed Synthesis Workflow.

Step-by-Step Experimental Protocol:

-

Setup: In a temperature-controlled shaker flask, combine mandelic acid (1.0 eq) and n-butanol (1.0-1.5 eq) in a suitable organic solvent (e.g., hexane or toluene).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of substrates).

-

Water Removal: Add activated molecular sieves (3Å or 4Å) to the mixture.

-

Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C) with constant shaking.[8]

-

Monitoring: Monitor the conversion to this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Once equilibrium or desired conversion is reached, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.

-

Isolation: Remove the solvent under reduced pressure to obtain the product. Further purification is often unnecessary due to the high selectivity of the enzyme, but can be performed if required.

Spectroscopic Analysis and Structure Elucidation

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic techniques.[9][10] The expected data provides a reference for structural verification.[11]

| Technique | Expected Observations |

| ¹H NMR | ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons, C₆H₅). ~5.1 ppm: Singlet, 1H (methine proton, -CH(OH)-). ~4.2 ppm: Triplet, 2H (methylene protons, -O-CH₂-). ~3.5 ppm: Singlet (broad), 1H (hydroxyl proton, -OH). ~1.6 ppm: Multiplet, 2H (methylene protons, -O-CH₂-CH₂-). ~1.4 ppm: Multiplet, 2H (methylene protons, -CH₂-CH₃). ~0.9 ppm: Triplet, 3H (methyl protons, -CH₃). |

| ¹³C NMR | ~174 ppm: C=O (ester carbonyl). ~138 ppm: Quaternary aromatic carbon. ~128-129 ppm: Aromatic CH carbons. ~72 ppm: -CH(OH)-. ~66 ppm: -O-CH₂-. ~30 ppm: -O-CH₂-CH₂-. ~19 ppm: -CH₂-CH₃. ~13 ppm: -CH₃. |

| IR (Infrared) | ~3500 cm⁻¹: Broad peak (O-H stretch, alcohol). ~3100-3000 cm⁻¹: C-H stretch (aromatic). ~2960-2870 cm⁻¹: C-H stretch (aliphatic). ~1735 cm⁻¹: Strong, sharp peak (C=O stretch, ester). ~1200-1100 cm⁻¹: C-O stretch (ester and alcohol). |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 208. Key Fragments: m/z = 107 (loss of butoxycarbonyl group), m/z = 152 (loss of butene via McLafferty rearrangement), m/z = 77 (phenyl group). |

Applications and Biological Significance

The unique structure of this compound underpins its utility in several areas, primarily stemming from the properties of the mandelate moiety.

Antimicrobial and Bioactive Properties

Mandelic acid is a known antimicrobial agent used in cosmetics and dermatology.[1] It functions by disrupting microbial membranes and inducing oxidative stress.[1] Its ester, this compound, is expected to retain this bioactivity, potentially serving as a less irritating alternative to the free acid in topical formulations, similar to how other alpha-hydroxy esters are used.[7] The ester form may offer improved skin penetration due to its increased lipophilicity.

Synthetic Intermediate

As a chiral α-hydroxy ester, this compound is a valuable precursor in enantioselective synthesis.[12] The hydroxyl and ester groups can be further modified to create more complex molecules, including pharmaceuticals and natural product analogs.

Ionic Liquid Formulations

Recent research has explored the use of the mandelate anion in creating multifunctional ionic liquids.[1][13][14] For instance, 1-butyl-3-methylimidazolium mandelate has demonstrated enhanced thermal stability and antimicrobial activity.[1][13][14][15] This suggests that this compound could be a key precursor for synthesizing novel functional materials with applications in areas like green chemistry and separation science.[1][13][14]

Caption: Structure-Function Relationships of this compound.

Safety and Handling

While mandelic acid is known for its low toxicity, standard laboratory safety protocols should be followed when handling this compound.[1] As with most organic esters, it is advisable to handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area with soap and water. Repeated exposure may cause skin dryness. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound represents a versatile and valuable chemical entity. Its synthesis is achievable through both robust traditional methods and modern, sustainable biocatalytic routes that can offer high selectivity. With well-defined spectroscopic characteristics, its identity can be readily confirmed. The inherent biological activity of the mandelate core, combined with the modifiable ester functionality, positions this compound as a promising molecule for future research in medicinal chemistry, cosmetic science, and materials science. Further investigations into its enantioselective synthesis and exploration of its full range of biological activities will undoubtedly unlock new applications for this multifunctional ester.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85668, this compound. Retrieved from [Link].

-

Cakó Bagány, N., Čapelja, E., Belić, S., Lazarević, D., Jovanović, J., Trtić-Petrović, T., & Gadžurić, S. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. Molecules, 30(24), 4824. Available from: [Link].

-

Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. MDPI. Retrieved from [Link].

-

Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PubMed. Retrieved from [Link].

-

Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. ResearchGate. Retrieved from [Link].

-

ResearchGate. (n.d.). The enantioselective hydrolysis reaction of racemic this compound. Retrieved from [Link].

-

Lozano, P., et al. (2020). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. MDPI. Retrieved from [Link].

-

Pirozzi, D., & Greco, G. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress, 22(2), 444-448. Available from: [Link].

-

Bandar, J. S., & Lambert, T. H. (2013). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Journal of the American Chemical Society, 135(32), 11779–11782. Available from: [Link].

-

Zhang, Y., et al. (2025). Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase. PubMed. Retrieved from [Link].

-

Erpasan. (2023). What is Butyl Material and What is it Used for. Retrieved from [Link].

-

Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Available from: [Link].

-

de Cássia da Conceição, M., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Molecules, 29(15), 3505. Available from: [Link].

-

Lozano, P., et al. (2020). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. ResearchGate. Retrieved from [Link].

-

Yadav, G. D., & Lathi, P. S. (2004). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Chemical Engineering Science, 59(13), 2681-2690. Available from: [Link].

-

Ataman Kimya. (n.d.). BUTYL LACTATE. Retrieved from [Link].

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link].

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

-

Environmental Working Group. (n.d.). Butyl benzyl phthalate. Retrieved from [Link].

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link].

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Mandelic Acid Ester (mandelate). Retrieved from [Link].

- Google Patents. (n.d.). CN103787988A - Preparation method of butalbital.

Sources

- 1. 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H16O3 | CID 85668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 14007-02-4 | NA [chemicea.com]

- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C | MDPI [mdpi.com]

- 7. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Butyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Butyl Mandelate

This compound (CAS No. 14007-02-4) is an aromatic ester with the molecular formula C12H16O3.[1] It serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, combining a hydrophilic α-hydroxy acid moiety with a more lipophilic butyl ester, imparts unique solubility and reactivity characteristics. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for this compound, drawing upon data from analogous compounds to establish a comprehensive safety framework.

Chapter 1: Hazard Identification and Risk Assessment

Inferred GHS Classification

Based on the toxicological profiles of analogous compounds, the following Globally Harmonized System (GHS) classifications for this compound can be inferred:

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Esters of similar molecular weight are often combustible liquids. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Butyl oleate is classified as a skin irritant.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Ethyl mandelate and butyl oleate are known to cause serious eye irritation.[2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors of similar esters can lead to respiratory tract irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness | Butyl acetate is known to cause these effects.[4] |

Pictograms (Inferred):

-

Flame: (for combustible liquid)

-

Exclamation Mark: (for skin/eye irritation and respiratory irritation)

-

Health Hazard: (for specific target organ toxicity)

Signal Word (Inferred): Warning

Precautionary Statements (Inferred):

-

Prevention: P210, P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313

-

Storage: P403+P235

-

Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| CAS Number | 14007-02-4 | Sigma-Aldrich[5] |

| Appearance | Not specified, likely a liquid | Inferred |

| Storage Temperature | 2-8°C | Sigma-Aldrich[5] |

Chapter 2: Safe Handling and Storage Protocols

The cornerstone of laboratory safety lies in the proactive implementation of robust handling and storage procedures. The following protocols are designed to minimize the risk of exposure and incidents when working with this compound.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate aerosols or involve heating. The fume hood provides a physical barrier and ensures that any vapors are effectively captured and exhausted.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

-

Hand Protection: Butyl rubber gloves are the recommended choice for handling this compound.[6][7][8][9] Butyl rubber exhibits excellent resistance to esters. Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger scale operations or when there is a heightened risk of splashes, a chemical-resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory laboratory attire.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage Requirements

This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[5] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[10] The recommended storage temperature is between 2-8°C.[5]

Chapter 3: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. The following sections outline the appropriate responses to common emergencies involving this compound.

First-Aid Measures